4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one
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Overview
Description
4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring, a pyrrolidinone ring, and a fluoromethyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of a fluoromethyl-substituted piperidine with a phenylpyrrolidinone derivative in the presence of a suitable catalyst . Industrial production methods often utilize continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency .
Chemical Reactions Analysis
4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring structures.
Scientific Research Applications
4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The piperidine and pyrrolidinone rings contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
Piperidine derivatives: These include compounds like piperine and evodiamine, which also exhibit significant biological activities.
Pyrrolidinone derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in various therapeutic applications
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21FN2O2 |
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Molecular Weight |
304.36 g/mol |
IUPAC Name |
4-[3-(fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H21FN2O2/c18-10-13-5-4-8-19(11-13)17(22)14-9-16(21)20(12-14)15-6-2-1-3-7-15/h1-3,6-7,13-14H,4-5,8-12H2 |
InChI Key |
KKCYWXBPILBPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3)CF |
Origin of Product |
United States |
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